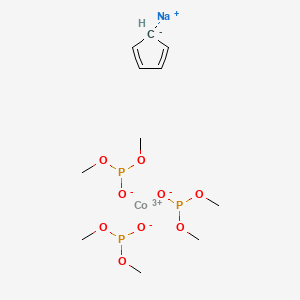
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I)
Vue d'ensemble
Description
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is a chemical compound with the CAS number 82149-18-6 . It is used as a reagent in the preparation, characterization, and photophysical properties of heterodimetallic bisporphyrins of ytterbium and transition metals, and enhancement lifetime extension of ytterbium emission by transition-metal porphyrin sensitization .
Chemical Reactions Analysis
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) is used in the preparation, characterization, and photophysical properties of heterodimetallic bisporphyrins of ytterbium and transition metals . It also enhances the lifetime extension of ytterbium emission by transition-metal porphyrin sensitization .Physical And Chemical Properties Analysis
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) appears as a yellow to orange crystal . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density could not be retrieved from the web search results.Applications De Recherche Scientifique
1. Structure and Reactivity in Organometallic Chemistry
- Sodium tetraisopropylcyclopentadienide reacts with cobalt(II) chloride to yield dimers with significant yield, demonstrating the reactivity and potential for creating complex organometallic structures (Baumann et al., 1999).
2. Development of New Organometallic Complexes
- The synthesis and characterization of divalent thulium complexes with cyclopentadienyl and phospholyl ligands showcase the versatility of these compounds in forming stable and structurally diverse organometallic complexes (Jaroschik et al., 2007).
3. Thermoelectric and Magnetic Applications
- Sodium cobaltate (NaxCoO2) exhibits potential for thermoelectric applications, and its properties are influenced by the density of sodium in intercalation layers, altering the number of conduction electrons (Roger et al., 2007).
4. Luminescence and Sensitization in Metal Complexes
- Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) acts as a stabilizing anionic tripodal ligand in monoporphyrinate neodymium (III) complexes, influencing the luminescent intensity and electronic properties of these complexes (He et al., 2004).
5. Synthesis and Characterization of Cobalt Sandwich Complexes
- The synthesis and application of amine-coordinated palladacycle catalysts of cobalt sandwich complexes demonstrate the utility of these compounds in asymmetric chemical synthesis (Cassar et al., 2013).
6. Catalytic Chemistry and C-H Activation
- Cyclopentadienyl cobalt complexes have shown significant potential in catalytic chemistry, particularly in C-H activation reactions. Their synthesis with diverse auxiliary ligands has broadened their application in catalytic activities (Loginov et al., 2019).
Safety and Hazards
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person to fresh air and if breathing is difficult, give oxygen . After skin contact, immediately wash with water and soap and rinse thoroughly . After eye contact, rinse opened eye for several minutes under running water . If symptoms persist, consult a doctor .
Propriétés
IUPAC Name |
sodium;cobalt(3+);cyclopenta-1,3-diene;dimethyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C2H6O3P.Co.Na/c1-2-4-5-3-1;3*1-4-6(3)5-2;;/h1-5H;3*1-2H3;;/q4*-1;+3;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAZDLTWVDOVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP([O-])OC.COP([O-])OC.COP([O-])OC.[CH-]1C=CC=C1.[Na+].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23CoNaO9P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium(cyclopentadienyl)tris(dimethylphosphito)cobaltate(I) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)
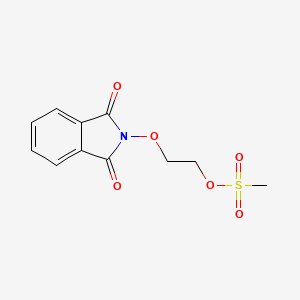

![6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1406465.png)
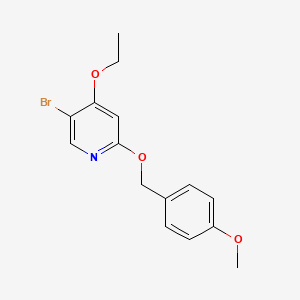
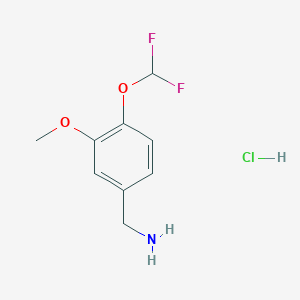
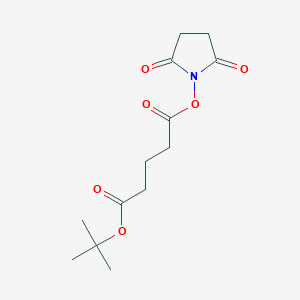
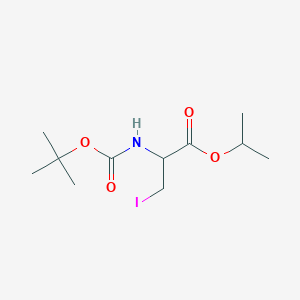

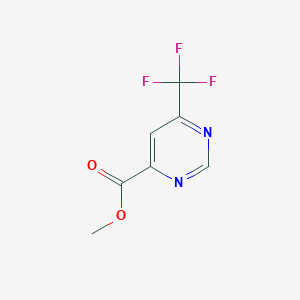
![1H-Pyrazole, 1-[(4-chloro-3-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406477.png)
![1H-Pyrazole, 1-[(5-fluoro-2-methylphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406479.png)
![4-Bromo-N-[2-(dimethylamino)ethyl]-3-methoxybenzamide](/img/structure/B1406480.png)